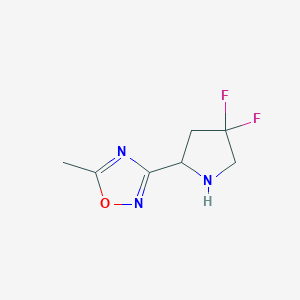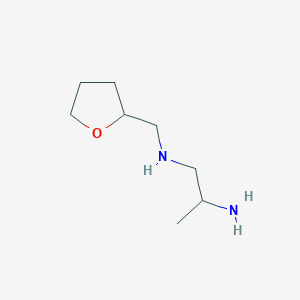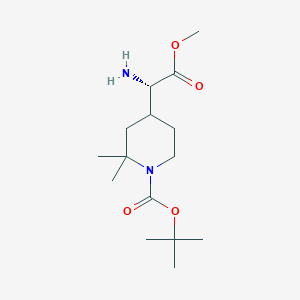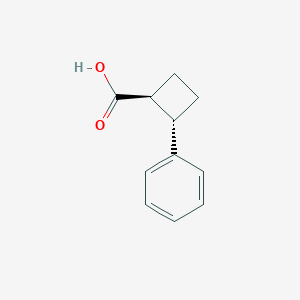
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with two fluorine atoms and an oxadiazole ring, making it a subject of study for its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and an appropriate alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various nucleophiles.
科学的研究の応用
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to effectively modulate biological processes.
類似化合物との比較
Similar Compounds
- 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4,4-Difluoropyrrolidin-2-yl)-5-ethyl-1,2,4-oxadiazole
Uniqueness
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9F2N3O |
|---|---|
分子量 |
189.16 g/mol |
IUPAC名 |
3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(12-13-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3 |
InChIキー |
RLXQPVAENNRRFO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C2CC(CN2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)

![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)


![2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
